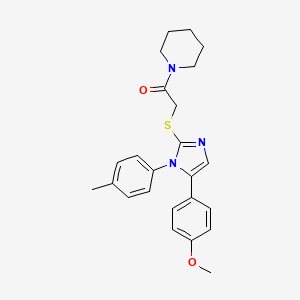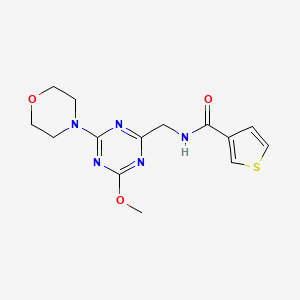
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophen-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide” is a chemical compound . It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the displacement of chlorine atoms. The difficulty to displace the third chlorine by the rather weak nucleophilicity of the amino group of α-amino acids can be attributed to the presence of two electron-donating piperidine/morpholine groups, which decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring consisting of three nitrogen atoms and three carbon atoms. The triazine core is substituted with a methoxy group, a morpholino group, and a thiophene-3-carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the nature of the substituents on the triazine core. For instance, compounds with a piperidino and benzylamino substituent on the triazine moiety were found to be most effective in anti-proliferative activity .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1,3,5-Triazin-Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen zeigen vielversprechende Aktivität gegen Bakterienstämme wie Staphylococcus aureus (ein grampositives Bakterium) und Escherichia coli (ein gramnegatives Bakterium). Insbesondere die Verbindungen (10), (16), (25) und (30) zeigen eine antimikrobielle Aktivität, die mit der des Antibiotikums Ampicillin gegen S. aureus vergleichbar ist. Verbindung (13) zeigt auch eine signifikante Aktivität gegen E. coli .
Antitumor-Eigenschaften
Bestimmte 1,3,5-Triazine, wie Hexamethylmelamin (HMM) und 2-Amino-4-morpholino-s-triazin, haben Antitumoreffekte gezeigt. HMM wird klinisch zur Behandlung von Lungenkrebs eingesetzt, während 2-Amino-4-morpholino-s-triazin für die Behandlung von Eierstockkrebs untersucht wird .
Anti-HIV-1-Potenzial
Indol-Derivate, die strukturelle Ähnlichkeiten mit 1,3,5-Triazinen aufweisen, wurden auf ihre Anti-HIV-1-Aktivität untersucht. Obwohl dies nicht direkt mit unserer Verbindung zusammenhängt, unterstreicht dies das breitere Potenzial von heterocyclischen Molekülen in der antiviralen Forschung .
Hemmung der Monoaminoxidase
Monoaminoxidasen (MAOs) spielen eine entscheidende Rolle bei der Regulierung von Neurotransmittern wie Serotonin, Noradrenalin und Dopamin. Einige 1,3,5-Triazin-Derivate zeigen inhibitorische Wirkungen auf MAOs, was Auswirkungen auf neurologische Erkrankungen und die psychische Gesundheit haben könnte .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-21-14-17-11(8-15-12(20)10-2-7-23-9-10)16-13(18-14)19-3-5-22-6-4-19/h2,7,9H,3-6,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHCENQZMROKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
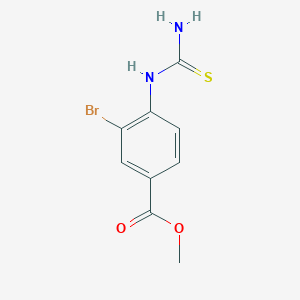
![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)
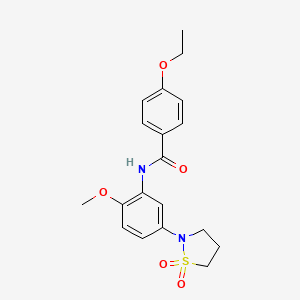
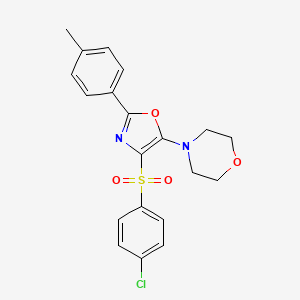
![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2423145.png)
![3-cyclohexyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)
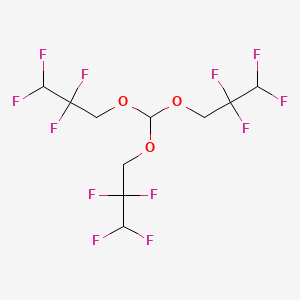
![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)
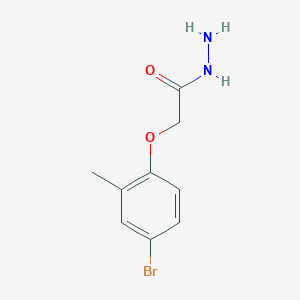
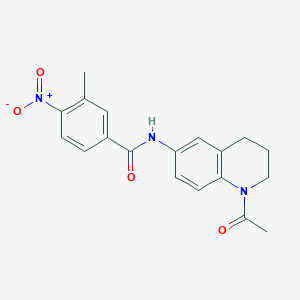

![2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2423154.png)
![N-benzyl-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2423156.png)
